molecular formula C22H18N2O5S2 B405237 METHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405237
M. Wt: 454.5g/mol
InChI Key: UIFDIWGOEHSQCX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as an acetyloxy group, a benzylidene group, and a thienyl group

Preparation Methods

The synthesis of METHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This step involves the reaction of a thioamide with an appropriate electrophile to form the thiazole ring.

    Formation of the pyrimidine ring: The thiazole intermediate is then reacted with a suitable reagent to form the fused pyrimidine ring.

    Introduction of functional groups: Various functional groups, such as the acetyloxy and benzylidene groups, are introduced through specific reactions, including esterification and aldol condensation.

    Final product formation: The final compound is obtained through purification and characterization steps, such as recrystallization and spectroscopy.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions, such as aldol condensation, to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core structure but differ in their functional groups and substituents.

    Benzylidene derivatives: Compounds with benzylidene groups that exhibit similar reactivity and applications.

    Thienyl-containing compounds: Molecules that contain thienyl groups and have comparable chemical properties.

The uniqueness of METHYL (2Z)-2-{[4-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5g/mol

IUPAC Name

methyl (2Z)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11-

InChI Key

UIFDIWGOEHSQCX-BOPFTXTBSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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